molecular formula C25H21N5O3S B11624959 (2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11624959
M. Wt: 471.5 g/mol
InChI Key: PELPRXRLMIASRT-BKUYFWCQSA-N
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Description

The compound “(2Z)-2-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research.

Properties

Molecular Formula

C25H21N5O3S

Molecular Weight

471.5 g/mol

IUPAC Name

(2Z)-2-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H21N5O3S/c1-4-33-20-11-10-17(12-15(20)2)22-18(14-29(28-22)19-8-6-5-7-9-19)13-21-24(32)30-25(34-21)26-23(31)16(3)27-30/h5-14H,4H2,1-3H3/b21-13-

InChI Key

PELPRXRLMIASRT-BKUYFWCQSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the overall structure of the target molecule. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the phenyl and ethoxy-methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be synthesized through cyclization reactions involving thioamides and hydrazines.

    Final assembly of the molecule: The final steps involve the condensation of the pyrazole and thiazolo[3,2-b][1,2,4]triazine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of aromatic rings and heterocycles makes it susceptible to oxidation reactions.

    Reduction: Functional groups such as ketones and imines can be reduced to their corresponding alcohols and amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential drug candidate for treating diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • **(2Z)-2-{[3-(4-ETHOXY-3-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and overall structure, which may confer unique chemical and biological properties. For example, the presence of the ethoxy group may enhance its solubility, while the pyrazole and thiazolo[3,2-b][1,2,4]triazine cores may contribute to its biological activity.

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